molecular formula C21H19N3O2S B2712065 N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide CAS No. 314028-62-1

N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B2712065
CAS No.: 314028-62-1
M. Wt: 377.46
InChI Key: QIJSSQJBPLLYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide is a benzamide derivative featuring a substituted ethyl backbone. Its structure includes:

  • A benzamide group (C₆H₅CONH-) linked to an ethyl chain.
  • A 4,6-dimethylpyrimidin-2-yl sulfanyl group, introducing a heterocyclic ring with methyl substituents, which may enhance lipophilicity and target binding .

Properties

IUPAC Name

N-[1-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2-oxo-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-13-15(2)23-21(22-14)27-20(18(25)16-9-5-3-6-10-16)24-19(26)17-11-7-4-8-12-17/h3-13,20H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJSSQJBPLLYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol reagents.

    Formation of the Benzamide Moiety: The final step involves coupling the pyrimidine derivative with benzoyl chloride or benzamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide varies depending on its application:

    Medicinal Chemistry: The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or enhance anticancer activity by inducing apoptosis in cancer cells.

    Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective barrier that prevents corrosive agents from reaching the metal.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 1: 2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (ZVT)
  • Structure: Contains a triazole ring instead of pyrimidine, linked via a sulfanyl-ethyl-phenoxy group.
  • Key Differences: Triazole vs. Pyrimidine: ZVT’s 1,2,4-triazole may confer different electronic and steric properties compared to the dimethylpyrimidine in the target compound.
  • Biological Activity : Standard inhibitor of Mycobacterium tuberculosis pantothenate kinase (MtPanK) .
Compound 2: 3-(Hydroxyamino)-N-[(1R)-1-Phenylethyl]-5-(trifluoromethyl)benzamide (OT4)
  • Structure : Features a trifluoromethylbenzamide group and a chiral phenylethyl backbone.
  • Key Differences: Trifluoromethyl Group: Increases metabolic stability and membrane permeability. Hydroxyamino Moiety: May participate in hydrogen bonding with enzyme active sites.
  • Biological Activity : Inhibits M. tuberculosis decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (MtDprE1) .
Compound 3: N-(3-((4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzamide (3g)
  • Structure : Shares the 4,6-dimethylpyrimidin-2-yl group but includes a sulfamoyl linker and methoxyphenyl substituent.
  • Key Differences :
    • Sulfamoyl vs. Sulfanyl : The sulfamoyl group (SO₂NH) introduces stronger hydrogen-bonding capacity.
    • Methoxyphenyl Substituent : Enhances lipophilicity compared to the target’s unsubstituted phenyl group.
  • Physicochemical Data : Molecular formula C₂₈H₂₅N₅O₅S, m/z 544.1649 .
Compound 4: 4-(1-Acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (SPIII-5ME-AC)
  • Structure: Sulfonamide-linked dimethylpyrimidine with an indolinone moiety.
  • Key Differences: Sulfonamide vs. Indolinone Group: May confer planar rigidity, affecting binding kinetics.
  • Biological Activity : Inhibits HIV integrase enzymatic activity but shows cytotoxicity in MT-4 cells .

Comparative Analysis Table

Compound Name Core Structure Heterocycle Key Substituents Target Enzyme Activity Notes Reference
Target Compound Benzamide 4,6-Dimethylpyrimidine (sulfanyl) 2-Oxo-2-phenylethyl Hypothesized: MtPanK N/A (structural inference)
ZVT Benzamide 1,2,4-Triazole 4-Fluorophenoxy, chloro MtPanK Standard inhibitor
OT4 Benzamide None Trifluoromethyl, hydroxyamino MtDprE1 Inhibitor
Compound 3g Benzamide 4,6-Dimethylpyrimidine (sulfamoyl) Methoxyphenyl, sulfamoyl N/A m/z 544.1649
SPIII-5ME-AC Sulfonamide 4,6-Dimethylpyrimidine Acetylindolinone HIV Integrase EC₅₀ > CC₅₀ (cytotoxic)

Key Insights

Heterocyclic Influence : Pyrimidine-based compounds (target, 3g, SPIII-5ME-AC) exhibit diverse biological roles, while triazole-containing ZVT shows specificity for MtPanK.

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloro in ZVT, trifluoromethyl in OT4) enhance target binding but may increase cytotoxicity .
  • Sulfanyl/sulfamoyl linkers modulate solubility and enzyme interaction profiles .

Biological Trade-offs : Structural analogs like SPIII-5ME-AC highlight the challenge of balancing efficacy (e.g., HIV inhibition) with cytotoxicity .

Biological Activity

N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrimidine ring and a benzamide moiety, which contribute to its biological properties. The molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S with a molecular weight of approximately 364.45 g/mol.

Property Value
Molecular FormulaC18H20N4O2S
Molecular Weight364.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Its unique structural features allow it to modulate the activity of these targets effectively.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes related to metabolic pathways, which can influence cellular functions and disease progression.
  • Receptor Binding : It may also interact with various receptors, leading to altered signaling pathways that can impact cellular responses.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

1. Anticonvulsant Activity

  • Studies have demonstrated that derivatives of benzamide compounds can exhibit anticonvulsant properties. For instance, modifications in the structure can enhance potency against seizures induced by electroshock .

2. Antimicrobial Properties

  • Similar compounds have been explored for their potential as antimicrobial agents. The presence of the pyrimidine ring is known to enhance the antibacterial activity against various pathogens.

3. Anti-inflammatory Effects

  • Research suggests that compounds with similar structures may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticonvulsant Efficacy

A study focusing on related compounds found that modifications in the benzamide structure significantly affected anticonvulsant efficacy. The introduction of a methylene group between the amine and aromatic ring increased potency but also raised toxicity levels .

Case Study 2: Antimicrobial Testing

In vitro testing revealed that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell walls and inhibition of growth.

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation highlighted the anti-inflammatory effects of similar compounds in animal models. The results indicated a reduction in inflammatory markers following treatment, suggesting potential therapeutic applications in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.